molecular formula C23H26ClN3O3S B1674004 FR 122047 hydrochloride CAS No. 130717-51-0

FR 122047 hydrochloride

Cat. No. B1674004
M. Wt: 460 g/mol
InChI Key: YWMAVHIKOAOSFM-UHFFFAOYSA-N
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Description

FR 122047 hydrochloride is a selective cyclooxygenase-1 (COX-1) inhibitor . The IC50 values for COX-1 and COX-2 are 0.028 and 65 μM respectively . It has antiplatelet, analgesic, and anti-inflammatory effects following oral administration in vivo .


Synthesis Analysis

The synthesis of FR 122047 hydrochloride involves the evaluation and synthesis of 4,5-bis (4-methoxyphenyl)-2-substituted-thiazoles .


Molecular Structure Analysis

The molecular formula of FR 122047 hydrochloride is C23H25N3O3S.HCl . Its molecular weight is 459.99 . The chemical name is 1-[[4,5-bis(4-Methoxyphenyl)-2-thiazolyl]carbonyl]-4-methylpiperazine hydrochloride .


Physical And Chemical Properties Analysis

FR 122047 hydrochloride is a solid substance . It is soluble up to 10 mM in water . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

FR 122047 hydrochloride is a selective inhibitor of cyclooxygenase-1 (COX-1), a key enzyme involved in the conversion of arachidonic acid to prostaglandins . It has been used in various fields of research, particularly in studies related to inflammation and pain .

  • Scientific Field: Pharmacology

    • Application : FR 122047 hydrochloride is used as a tool in pharmacological research to study the role of COX-1 in various biological processes .
    • Methods : The compound can be administered in vitro or in vivo to selectively inhibit COX-1 activity .
    • Results : Studies have shown that FR 122047 hydrochloride can inhibit arachidonic acid-induced platelet aggregation in vitro .
  • Scientific Field: Inflammation and Pain Research

    • Application : FR 122047 hydrochloride is used to study the role of COX-1 in inflammation and pain .
    • Methods : The compound can be administered to animal models of inflammation and pain to assess the role of COX-1 .
    • Results : Research has shown that FR 122047 hydrochloride can suppress prostaglandin E2 and Thromboxane B2 levels, resulting in an anti-inflammatory effect .
  • Scientific Field: Cardiovascular Research

    • Application : FR 122047 hydrochloride is used to study the role of COX-1 in cardiovascular diseases .
    • Methods : The compound can be administered to animal models of cardiovascular diseases to assess the role of COX-1 .
    • Results : Research has shown that FR 122047 hydrochloride can inhibit platelet aggregation, which is a key factor in the development of cardiovascular diseases .
  • Scientific Field: Neurological Research

    • Application : FR 122047 hydrochloride is used to study the role of COX-1 in neurological conditions such as Alzheimer’s disease .
    • Methods : The compound can be administered to animal models of Alzheimer’s disease to assess the role of COX-1 .
    • Results : Studies have shown that FR 122047 hydrochloride can reduce neuroinflammation, which is a key factor in the progression of Alzheimer’s disease .
  • Scientific Field: Cell Signaling

    • Application : FR 122047 hydrochloride is used to study the role of COX-1 in cell signaling .
    • Methods : The compound can be administered to cell cultures to assess the role of COX-1 in signal transduction .
    • Results : Research has shown that FR 122047 hydrochloride can modulate cell signaling pathways, potentially influencing cellular responses .
  • Scientific Field: Cancer Research

    • Application : FR 122047 hydrochloride is used to study the role of COX-1 in cancer, particularly in relation to inflammation and tumor growth .
    • Methods : The compound can be administered to cancer cell lines or animal models to assess the role of COX-1 in tumor development and progression .
    • Results : Studies have shown that FR 122047 hydrochloride can inhibit tumor growth and reduce inflammation, which is often associated with cancer .

Safety And Hazards

When handling FR 122047 hydrochloride, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S.ClH/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;/h4-11H,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMAVHIKOAOSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926866
Record name [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FR 122047 hydrochloride

CAS RN

130717-51-0
Record name 1-((4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130717510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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